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  • Product: 6-Chloroquinolin-4-amine
  • CAS: 20028-60-8

Core Science & Biosynthesis

Foundational

6-Chloroquinolin-4-amine chemical structure and properties

This technical guide provides a comprehensive overview of 6-Chloroquinolin-4-amine, a key heterocyclic building block in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Chloroquinolin-4-amine, a key heterocyclic building block in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details its chemical structure, physicochemical properties, synthesis, and significant role as a scaffold for developing novel therapeutic agents.

Chemical Structure and Identification

6-Chloroquinolin-4-amine is a quinoline derivative characterized by a chlorine atom at the 6th position and an amine group at the 4th position of the quinoline ring system. This substitution pattern is crucial for its chemical reactivity and biological activity.

Identifier Value
IUPAC Name 6-chloroquinolin-4-amine[1]
CAS Number 20028-60-8[2][3]; 103028-97-3[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Canonical SMILES C1=CC2=NC=CC(=C2C=C1Cl)N[1]
InChI InChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)[1]
InChIKey ANAOKPHXXDXCAL-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

The physicochemical properties of 6-Chloroquinolin-4-amine are fundamental to its application in synthesis and its behavior in biological systems. The following table summarizes key computed properties.

Property Value
Appearance Yellow Solid[2]
XLogP3 2.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 178.0297759 Da[1]
Topological Polar Surface Area 38.9 Ų[1]
Heavy Atom Count 12[1]

Synthesis and Experimental Protocols

The synthesis of 4-aminoquinoline derivatives, including 6-Chloroquinolin-4-amine, is most commonly achieved through nucleophilic aromatic substitution (SNAr).[4][5] The general strategy involves the reaction of a corresponding 4-chloroquinoline precursor with an amine.

This protocol is a generalized procedure based on common methods for synthesizing 4-aminoquinoline derivatives.[4][5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material, 4,6-dichloroquinoline (1 equivalent), in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[4]

  • Addition of Amine: Add an excess of the amine source, in this case, a protected amine or an ammonia equivalent, to the reaction mixture. For primary amines, no additional base may be necessary.[4]

  • Reaction Conditions: Heat the mixture to reflux (typically between 120-180°C) and maintain for several hours (from 20 minutes to over 24 hours, depending on the specific reactants and conditions).[4] The reaction progress should be monitored using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by taking up the residue in a solvent like dichloromethane, washing with an aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.[6] The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated. Further purification can be performed by column chromatography or recrystallization to yield the pure 6-Chloroquinolin-4-amine.

G General Synthesis Workflow start Start: 4,6-Dichloroquinoline + Amine Source reaction Nucleophilic Aromatic Substitution (Heating/Reflux in Solvent) start->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography/ Recrystallization) workup->purification product Final Product: 6-Chloroquinolin-4-amine purification->product

Caption: General workflow for the synthesis of 6-Chloroquinolin-4-amine.

Applications in Drug Development

6-Chloroquinolin-4-amine is a valuable scaffold in medicinal chemistry, primarily utilized in the development of antimalarial and anticancer agents.[2] The 4-aminoquinoline core is a well-established pharmacophore found in drugs like Chloroquine.[7]

  • Anticancer Therapeutics: Derivatives of 6-Chloroquinolin-4-amine are being investigated as potent anticancer agents.[2] They are often used to create hybrid molecules designed to enhance efficacy and overcome drug resistance in various cancer cell lines, including leukemia and lymphoma.[2][8] The 4-aminoquinoline structure can serve as a scaffold for kinase inhibitors, which target critical signaling pathways involved in cancer cell proliferation and survival.[9]

  • Antimalarial Agents: The 4-aminoquinoline class of compounds has a long history of use in treating malaria.[2][7] Researchers utilize 6-Chloroquinolin-4-amine as a starting material to synthesize new derivatives with potentially improved activity against resistant strains of the malaria parasite.

Role in Signaling Pathways

Derivatives of chloroquinolines are known to interact with several key cellular signaling pathways, making them attractive candidates for targeted therapies.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[9][10] Quinoline and quinazoline-based compounds, structurally related to 6-Chloroquinolin-4-amine, have been developed as inhibitors of kinases within this pathway, such as PI3K and mTOR.[9][10] Furthermore, some 4-aminoquinoline analogs have been shown to sensitize cancer cells to the effects of Akt inhibitors, suggesting a synergistic therapeutic potential.[7]

G PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Chloroquinoline Derivatives Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chloroquinoline derivatives.

  • NR4A2 Signaling Pathway: Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of the Nuclear Receptor Related 1 protein (Nurr1 or NR4A2).[11] NR4A2 is a critical transcription factor for the development and maintenance of midbrain dopamine neurons. Its activation is a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[11]

In Vitro Biological Assays: Cytotoxicity Screening

To evaluate the potential of 6-Chloroquinolin-4-amine derivatives as anticancer agents, in vitro cytotoxicity assays are commonly performed.

This protocol outlines a standard procedure to assess the cytotoxic effects of synthesized compounds against cancer cell lines.[9]

  • Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB-468 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[6][9] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of 6-Chloroquinolin-4-amine) and a vehicle control for a specified period, typically 48 hours.[9]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[9]

G MTT Cytotoxicity Assay Workflow start Start: Seed Cancer Cells in 96-well Plate treatment Treat with Test Compound (Varying Concentrations) start->treatment incubation Incubate for 48 hours treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate for 4 hours mtt->incubation2 solubilize Solubilize Formazan Crystals (DMSO) incubation2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Standard workflow for an MTT-based in vitro cytotoxicity assay.

Safety and Handling

Proper handling and storage of 6-Chloroquinolin-4-amine are essential to ensure laboratory safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[12] For long-term stability, storage at 0-8°C is recommended.[2]

  • Handling: Use only with adequate ventilation.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

    • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] In all cases of exposure, seek immediate medical attention.[12]

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloroquinolin-4-amine is a heterocyclic amine belonging to the 4-aminoquinoline class of compounds. The quinoline scaffold is a key structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinolin-4-amine is a heterocyclic amine belonging to the 4-aminoquinoline class of compounds. The quinoline scaffold is a key structural motif in a wide range of biologically active molecules and approved pharmaceuticals. The presence of a chlorine atom at the 6-position and an amino group at the 4-position significantly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These characteristics are critical determinants of its behavior in biological systems and its suitability as a scaffold for drug design. This document provides a comprehensive overview of the core physicochemical properties of 6-Chloroquinolin-4-amine, detailed experimental protocols for their determination, and relevant biological context.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements. Key properties for 6-Chloroquinolin-4-amine are summarized below.

Data Presentation
PropertyValueSource
IUPAC Name 6-chloroquinolin-4-amine
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Yellow solid
CAS Number 20028-60-8; 103028-97-3
Computed logP (XLogP3) 2.3
Melting Point Not experimentally reported. Determined via capillary method.
Boiling Point Not experimentally reported.
pKa Not experimentally reported. Determined via potentiometric titration or UV-spectrophotometry.
Solubility Poorly soluble in strictly polar or non-polar solvents. Solvents like DMF are often used in reactions.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections detail common methodologies applicable to 6-Chloroquinolin-4-amine.

Determination of Melting Point (Capillary Method)

The melting point provides information about the purity of the compound.

Principle: This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

  • Melting point apparatus (e.g., Büchi M-560 or Stuart SMP30)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the 6-Chloroquinolin-4-amine sample is completely dry and finely powdered.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) for an initial approximate determination.

  • Observe the approximate melting temperature.

  • Allow the apparatus to cool.

  • Prepare a new sample and place it in the apparatus. Heat rapidly to about 20 °C below the approximate melting point.

  • Reduce the heating rate to 1-2 °C/min.

  • Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1-T2.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Principle: The sample is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.

Apparatus:

  • pH meter with a combination electrode

  • Autotitrator or manual burette (Class A)

  • Stir plate and magnetic stir bar

  • Beaker

  • Standardized solutions of HCl and NaOH (e.g., 0.1 N)

  • Co-solvent (e.g., methanol or DMSO) if solubility in water is low

Procedure:

  • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Accurately weigh a sample of 6-Chloroquinolin-4-amine and dissolve it in a known volume of water or a water/co-solvent mixture.

  • Place the beaker on the stir plate, add the stir bar, and immerse the pH electrode in the solution.

  • Begin stirring to ensure homogeneity.

  • For a basic compound like 6-Chloroquinolin-4-amine, titrate with a standardized solution of HCl.

  • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

  • The pKa can be determined from the pH value at the half-equivalence point or by calculating the first derivative of the titration curve (dpH/dV), where the peak indicates the equivalence point.

Determination of Solubility (Shake-Flask Method)

Solubility is a key parameter influencing a drug's dissolution rate and bioavailability.

Principle: This equilibrium method involves saturating a solvent with the solute (drug) over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Apparatus:

  • Thermostatically controlled shaker bath or incubator

  • Vials or flasks with screw caps

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of 6-Chloroquinolin-4-amine to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, or various organic solvents). The excess solid should be clearly visible.

  • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the required equilibrium time.

  • After agitation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of 6-Chloroquinolin-4-amine in the diluted solution using a validated HPLC or UV-Vis method against a standard curve.

  • Calculate the original solubility in the chosen solvent, accounting for the dilution factor.

Synthesis and Biological Context

6-Chloroquinolin-4-amine serves as a versatile building block in medicinal chemistry. It is a common precursor for the synthesis of more complex molecules, particularly in the development of antimalarial and anticancer agents.

General Synthesis Workflow

The synthesis of 4-aminoquinolines often involves the nucleophilic aromatic substitution (SNA_r_) of a 4-chloroquinoline precursor with an appropriate amine. This is a robust and widely used method in pharmaceutical synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_purification Workup & Purification start1 4,6-Dichloroquinoline reaction Nucleophilic Aromatic Substitution (SNA_r_) start1->reaction start2 Amine (R-NH2) start2->reaction purification Extraction & Column Chromatography reaction->purification Reaction Mixture product 6-Chloroquinolin-4-amine Derivative purification->product Purified Product

Caption: General workflow for the synthesis of 6-Chloroquinolin-4-amine derivatives.

Shake-Flask Solubility Experimental Workflow

The shake-flask method is a gold-standard technique for determining equilibrium solubility, a critical parameter in drug development.

G prep 1. Add excess 6-Chloroquinolin-4-amine to solvent agitate 2. Agitate at constant temperature (24-48h) to reach equilibrium prep->agitate settle 3. Settle suspension agitate->settle filter 4. Filter supernatant (0.45 µm filter) settle->filter quantify 5. Quantify concentration (HPLC or UV-Vis) filter->quantify result Equilibrium Solubility Value quantify->result

Caption: Experimental workflow for determining solubility via the shake-flask method.

Biological Significance: Kinase Inhibition

The 4-aminoquinoline scaffold is a known "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets. Derivatives have been extensively investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Inhibitor 4-Aminoquinoline-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Foundational

6-Chloroquinolin-4-amine: A Comprehensive Technical Guide for Researchers

Introduction 6-Chloroquinolin-4-amine is a heterocyclic aromatic amine and a pivotal building block in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Its quinoline cor...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloroquinolin-4-amine is a heterocyclic aromatic amine and a pivotal building block in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Its quinoline core is a prevalent scaffold in numerous approved drugs and clinical candidates. This technical guide provides an in-depth overview of 6-Chloroquinolin-4-amine, including its chemical properties, synthesis, spectroscopic data, and its application in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Chemical Information

Chemical Identity

ParameterValue
IUPAC Name 6-chloroquinolin-4-amine
Synonyms 4-Amino-6-chloroquinoline, 6-Chloro-4-aminoquinoline
CAS Number 20028-60-8
[1]Molecular Formula
[1]Molecular Weight
[1]Canonical SMILES
InChI Key NQVJSEJIKOUXQP-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of 6-Chloroquinolin-4-amine is crucial for its application in research and synthesis.

Table of Physicochemical Properties

PropertyValueSource
Appearance Yellow solid
[1]Boiling Point 366.8 °C at 760 mmHg
[1]Density 1.363 g/cm³
[1]Flash Point 175.7 °C
[1]
Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the positions of the chlorine and amine substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitrogen and chlorine atoms will exhibit characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring will also be prominent.

  • [2][3] Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak.

Experimental Protocols

The synthesis of 6-Chloroquinolin-4-amine and its derivatives is of significant interest in medicinal chemistry. Below are representative experimental protocols.

Synthesis of 4-Aminoquinoline Derivatives from 4-Chloroquinolines

A common method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline precursor with a suitable amine.

General Procedure:

  • A mixture of a 7-substituted-4-chloroquinoline (1 equivalent) and an excess of a monoaminoalkane or diaminoalkane is prepared.

  • The reaction mixture is heated, often under neat conditions (without a solvent), at temperatures ranging from 80 °C to 130 °C.

  • The reaction is stirred continuously for several hours until completion, which is typically monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is taken up in a suitable organic solvent, such as dichloromethane.

  • The organic solution is then subjected to a standard work-up procedure, which may include washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude product is purified, usually by column chromatography or recrystallization, to yield the desired 4-aminoquinoline derivative.

#[1]## Applications in Drug Discovery and Development

6-Chloroquinolin-4-amine serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, most notably antimalarial drugs. The 4-aminoquinoline scaffold is the core of well-known drugs like chloroquine and amodiaquine. Research is ongoing to develop new 4-aminoquinoline derivatives to combat drug-resistant strains of malaria.

[4][5][6]Workflow for the Synthesis of Antimalarial Agents

The following diagram illustrates a generalized workflow for the synthesis of novel antimalarial agents starting from a substituted 4-chloroquinoline, a close analogue and common precursor to derivatives of 6-Chloroquinolin-4-amine.

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Intermediate/Product cluster_analysis Analysis and Evaluation 4_7_dichloroquinoline 4,7-Dichloroquinoline Reaction Nucleophilic Aromatic Substitution 4_7_dichloroquinoline->Reaction Amine_side_chain Amine Side Chain (e.g., N,N-dimethylethane-1,2-diamine) Amine_side_chain->Reaction Crude_Product Crude 4-Aminoquinoline Derivative Reaction->Crude_Product Work-up Purified_Product Purified 4-Aminoquinoline Derivative Crude_Product->Purified_Product Purification (Chromatography/Recrystallization) Structure_Confirmation Structural Confirmation (NMR, MS, IR) Purified_Product->Structure_Confirmation Biological_Screening Biological Screening (e.g., Antiplasmodial Activity) Purified_Product->Biological_Screening

Caption: A generalized workflow for the synthesis and evaluation of 4-aminoquinoline-based antimalarial agents.

Mechanism of Action of 4-Aminoquinoline Antimalarials

The primary mechanism of action for many 4-aminoquinoline antimalarial drugs, such as chloroquine, involves the inhibition of hemozoin biocrystallization in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystalline form called hemozoin. 4-Aminoquinolines accumulate in the acidic food vacuole of the parasite and are thought to cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

6-Chloroquinolin-4-amine is a compound of significant interest to the scientific and research community, particularly in the field of medicinal chemistry. Its versatile reactivity and the proven pharmacological importance of the 4-aminoquinoline scaffold make it a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and applications, aiming to support further research and development in this area.

References

Exploratory

An In-depth Technical Guide to the FT-IR and UV-Vis Spectroscopic Features of 6-Chloroquinoline

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 6-chloroquinoline. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 6-chloroquinoline. Designed for researchers, scientists, and professionals in drug development, this document details the core spectroscopic features, experimental methodologies, and key data pertinent to the analysis of this compound.

Introduction to 6-Chloroquinoline

6-Chloroquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₆ClN. As a derivative of quinoline, it serves as a significant structural motif in various biologically active compounds, including antimalarial, antibacterial, and antineoplastic agents. The substitution of a chlorine atom on the quinoline ring system significantly influences its electronic properties and, consequently, its spectroscopic behavior. A thorough understanding of its FT-IR and UV-Vis spectra is crucial for its identification, characterization, and the development of new therapeutic agents.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The infrared spectrum of 6-chloroquinoline exhibits a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

A standard experimental protocol for obtaining the FT-IR spectrum of 6-chloroquinoline is as follows:

  • Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is typically used.[1]

  • Sample Preparation : The spectrum is often recorded from a solid sample. The sample can be prepared as a melt (liquid) or using an Attenuated Total Reflectance (ATR) accessory with a neat sample (DuraSamplIR II).[1]

  • Data Acquisition : The spectrum is recorded in the mid-IR region, typically from 4000 to 400 cm⁻¹.

  • Background Correction : A background spectrum is recorded prior to the sample measurement to subtract the contributions from the instrument and the environment.

The experimental FT-IR vibrational frequencies of 6-chloroquinoline, along with their assignments based on potential energy distribution (PED) analysis, are summarized in the table below.[2]

Wavenumber (cm⁻¹)Assignment
3070 - 3006C-H stretching
1621 - 1032C-C stretching
1497 - 1032C-H in-plane bending (mixed with C-C and C-N stretching)
976 - 873C-H out-of-plane bending
637, 607, 351C-Cl stretching

Key Interpretations of the FT-IR Spectrum:

  • C-H Stretching : The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. For 6-chloroquinoline, these pure modes are experimentally found between 3070 and 3006 cm⁻¹.[2]

  • C-C Skeletal Vibrations : The stretching vibrations of the carbon-carbon bonds within the quinoline ring system appear in the 1621-1032 cm⁻¹ range and are often coupled with other vibrational modes.[2]

  • C-H Bending : The in-plane C-H bending vibrations are observed between 1497 and 1032 cm⁻¹, often mixed with C-C and C-N stretching modes. The out-of-plane C-H bending vibrations are found in the 976-873 cm⁻¹ region.[2]

  • C-Cl Stretching : The characteristic stretching vibrations of the carbon-chlorine bond are observed at lower frequencies, specifically at 637, 607, and 351 cm⁻¹.[2]

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by 6-chloroquinoline promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectrum of 6-chloroquinoline is typically recorded using the following methodology:

  • Instrumentation : A standard UV-Vis spectrophotometer.

  • Sample Preparation : The compound is dissolved in a suitable solvent, such as water or ethanol, to a known concentration.[3]

  • Data Acquisition : The absorption spectrum is recorded over a wavelength range of 200-400 nm.[3] A solvent blank is used to zero the spectrophotometer.[4]

The electronic absorption spectrum of 6-chloroquinoline is characterized by distinct absorption bands corresponding to π-π* and n-π* electronic transitions.

Solventλmax (nm)Molar Absorptivity (ε)Transition
Water228, 280Data not availableπ-π, n-π
Ethanol229, 281Data not availableπ-π, n-π

Note: While the absorption maxima are reported, the corresponding molar absorptivity values were not available in the reviewed literature.

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of 6-chloroquinoline in solvents like water and ethanol shows two main absorption bands.[3] These bands are attributed to the π-π* and n-π* electronic transitions within the aromatic quinoline ring system. The chlorine substituent can influence the position and intensity of these absorption bands through its electronic effects (inductive and resonance effects).

Experimental and Analytical Workflow

The general workflow for the spectroscopic characterization of 6-chloroquinoline involves sample preparation followed by instrumental analysis and data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Sample 6-Chloroquinoline Sample Prep_FTIR Prepare for FT-IR (e.g., solid state, ATR) Sample->Prep_FTIR Prep_UV Prepare for UV-Vis (dissolve in solvent) Sample->Prep_UV FTIR_spec FT-IR Spectrometer Prep_FTIR->FTIR_spec UV_spec UV-Vis Spectrophotometer Prep_UV->UV_spec FTIR_data FT-IR Spectrum (Transmittance/Absorbance vs. Wavenumber) FTIR_spec->FTIR_data UV_data UV-Vis Spectrum (Absorbance vs. Wavelength) UV_spec->UV_data Interpretation Peak Assignment & Structural Characterization FTIR_data->Interpretation UV_data->Interpretation

Caption: Workflow for FT-IR and UV-Vis spectroscopic analysis of 6-chloroquinoline.

Logical Relationship of Spectroscopic Data

The combined data from FT-IR and UV-Vis spectroscopy provides a comprehensive understanding of the molecular structure and electronic properties of 6-chloroquinoline.

Logical_Relationship cluster_molecule 6-Chloroquinoline cluster_properties Spectroscopic Properties cluster_techniques Analytical Techniques cluster_output Spectroscopic Output Molecule Molecular Structure (C₉H₆ClN) Vibrational Vibrational Modes (Stretching, Bending) Molecule->Vibrational Electronic Electronic Transitions (π-π, n-π) Molecule->Electronic FTIR FT-IR Spectroscopy Vibrational->FTIR UVVis UV-Vis Spectroscopy Electronic->UVVis FTIR_Spectrum FT-IR Spectrum FTIR->FTIR_Spectrum UVVis_Spectrum UV-Vis Spectrum UVVis->UVVis_Spectrum

Caption: Relationship between molecular properties and spectroscopic analysis of 6-chloroquinoline.

References

Foundational

Mass Spectrometry Fragmentation Analysis of 6-Chloroquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 6-Chloroquinolin-4-amine. The document det...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 6-Chloroquinolin-4-amine. The document details a plausible fragmentation pathway based on established principles of mass spectrometry and the analysis of related chemical structures. It includes a summary of key mass-to-charge ratio (m/z) values, a detailed experimental protocol for analysis, and a visual representation of the fragmentation cascade.

Introduction

6-Chloroquinolin-4-amine is a heterocyclic aromatic amine with a molecular formula of C₉H₇ClN₂ and a monoisotopic mass of approximately 178.03 Da.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various research and development settings, including pharmaceutical analysis and metabolite identification. This guide focuses on the fragmentation pattern observed under Electron Ionization (EI), a common ionization technique for volatile and semi-volatile compounds.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, 6-Chloroquinolin-4-amine will form a molecular ion ([M]⁺˙) which then undergoes a series of fragmentation events to produce characteristic product ions. The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the monoisotopic peak.

The primary fragmentation pathways for quinoline and its derivatives often involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) and the cleavage of substituent groups. For 6-Chloroquinolin-4-amine, the proposed fragmentation cascade is initiated by the formation of the molecular ion at m/z 178.

Subsequent fragmentation steps are likely to involve:

  • Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds, leading to the formation of a chlorobenzocyclopentadienyl radical cation.

  • Loss of Chlorine Radical (Cl•): Cleavage of the carbon-chlorine bond.

  • Loss of HCl: A rearrangement process followed by the elimination of a neutral hydrochloric acid molecule.

  • Sequential loss of HCN and other small molecules from the resulting fragment ions.

Quantitative Data Summary

The following table summarizes the key predicted ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrum of 6-Chloroquinolin-4-amine. The relative intensities are based on typical fragmentation patterns of similar compounds and the stability of the resulting ions. The most prominent peaks in the GC-MS data available on PubChem are the molecular ion (m/z 178) and its isotopic peak (m/z 180).[1]

m/z Proposed Fragment Ion Neutral Loss Proposed Structure of Ion Notes
178/180[C₉H₇ClN₂]⁺˙-Molecular IonIsotopic pattern due to ³⁵Cl/³⁷Cl
151/153[C₈H₆Cl]⁺˙HCNChlorobenzocyclopentadienyl radical cationLoss of hydrogen cyanide from the quinoline ring
143[C₉H₇N₂]⁺Cl•4-aminoquinoline radical cationLoss of a chlorine radical
142[C₉H₆N₂]⁺˙HClDehydro-4-aminoquinoline radical cationLoss of hydrogen chloride
116[C₈H₆]⁺˙HCNBenzocyclopentadienyl radical cation (from m/z 143)Sequential loss of HCN from the non-chlorinated fragment

Experimental Protocol

This section outlines a typical experimental protocol for the analysis of 6-Chloroquinolin-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

A stock solution of 6-Chloroquinolin-4-amine (1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. Working standards of lower concentrations (e.g., 1-100 µg/mL) are prepared by serial dilution of the stock solution.

4.2. Gas Chromatography (GC) Conditions

  • Instrument: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

4.3. Mass Spectrometry (MS) Conditions

  • Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1562 amu/s.

  • Solvent Delay: 3 minutes.

Visualization of Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathway of 6-Chloroquinolin-4-amine.

Fragmentation_Pathway M [M]⁺˙ m/z 178/180 6-Chloroquinolin-4-amine F1 [M-HCN]⁺˙ m/z 151/153 M->F1 - HCN F2 [M-Cl]⁺ m/z 143 M->F2 - Cl• F3 [M-HCl]⁺˙ m/z 142 M->F3 - HCl F4 [M-Cl-HCN]⁺ m/z 116 F2->F4 - HCN

Caption: Proposed EI fragmentation pathway of 6-Chloroquinolin-4-amine.

References

Exploratory

The Multifaceted Therapeutic Potential of Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the diverse biological activities of quinoline derivatives, a prominent class of heterocyclic compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities of quinoline derivatives, a prominent class of heterocyclic compounds. Possessing a fused benzene and pyridine ring system, the quinoline scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable range of pharmacological effects. This document details their anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway and workflow diagrams.

Anticancer Activity

Quinoline derivatives have emerged as a significant source of inspiration for the development of novel anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of PI3K/Akt/mTOR and Topoisomerase II

A primary mode of anticancer action for many quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and survival. Additionally, certain derivatives function as topoisomerase II inhibitors, enzymes that are critical for DNA replication and repair. By inhibiting topoisomerase II, these compounds introduce DNA strand breaks, ultimately triggering apoptosis in cancer cells.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline_PI3K Quinoline Derivative Quinoline_PI3K->PI3K Inhibits Topoisomerase Topoisomerase II DNA_Replication DNA Replication Topoisomerase->DNA_Replication DNA_Breaks DNA Strand Breaks Topoisomerase->DNA_Breaks Apoptosis Apoptosis Quinoline_Topo Quinoline Derivative Quinoline_Topo->Topoisomerase Inhibits DNA_Breaks->Apoptosis

Caption: Anticancer mechanisms of quinoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
2-phenyl-quinoline-4-carboxylic acidHeLa (Cervical Cancer)15.2
2-(4-chlorophenyl)-quinolineMCF-7 (Breast Cancer)5.8
8-hydroxyquinolineA549 (Lung Cancer)12.5
ChloroquinePC-3 (Prostate Cancer)25.0
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

mtt_assay_workflow start Start step1 Seed cancer cells in a 96-well plate (e.g., 5x10^3 cells/well) start->step1 step2 Incubate for 24 hours (37°C, 5% CO2) step1->step2 step3 Treat cells with various concentrations of quinoline derivatives step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well step4->step5 step6 Incubate for 4 hours until formazan crystals form step5->step6 step7 Solubilize formazan crystals with DMSO or isopropanol step6->step7 step8 Measure absorbance at 570 nm using a microplate reader step7->step8 end Calculate IC50 values step8->end

Caption: Workflow of the MTT assay for cytotoxicity.

Detailed Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the quinoline derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations.

  • MTT Addition: After the incubation period (typically 48 or 72 hours), the medium is removed, and MTT solution is added to each well.

  • Formazan Solubilization: Following a 4-hour incubation, the MTT solution is removed, and a solubilizing agent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Quinoline derivatives, including the well-known fluoroquinolones, are potent antimicrobial agents effective against a broad spectrum of bacteria and fungi.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of many quinoline derivatives involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the quinoline derivative traps the enzyme in its cleaved-DNA state, leading to double-strand DNA breaks and subsequent bacterial cell death.

antimicrobial_mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Supercoiling DNA Supercoiling & Decatenation DNA_Gyrase->DNA_Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Quinoline_Antimicrobial Quinoline Derivative Quinoline_Antimicrobial->DNA_Gyrase Inhibits

Caption: Antibacterial mechanism of quinoline derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quinoline DerivativeMicroorganismMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.015
LevofloxacinStaphylococcus aureus0.5
8-hydroxyquinolineCandida albicans4.0
ClioquinolMycobacterium tuberculosis1.25
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Detailed Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The quinoline derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimalarial Activity

Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the treatment of malaria for decades.

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The resulting accumulation of free heme leads to oxidative stress and parasite death.

antimalarial_mechanism cluster_vacuole Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Detoxification Quinoline_Antimalarial Quinoline Derivative Quinoline_Antimalarial->Heme_Polymerase Inhibits

Foundational

Understanding the reaction mechanism of 4-aminoquinoline synthesis

Investigating 4-Aminoquinolines I'm currently diving into the intricate world of 4-aminoquinoline synthesis. I'm starting with a comprehensive literature review, aiming to map out the common reaction pathways like the Co...

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Author: BenchChem Technical Support Team. Date: December 2025

Investigating 4-Aminoquinolines

I'm currently diving into the intricate world of 4-aminoquinoline synthesis. I'm starting with a comprehensive literature review, aiming to map out the common reaction pathways like the Conrad-Limpach-Knorr synthesis, and understand the nuances in each. I intend to catalog the advantages and disadvantages of each route, particularly concerning yield, scalability, and required conditions.

Compiling Synthesis Pathways

I'm now deeply immersed in the nuances of 4-aminoquinoline synthesis. I'm focusing on the specifics: yields, catalysts, and conditions for reactions like Conrad-Limpach-Knorr. Organizing quantitative data is underway. Parallel to this, I'm identifying key workflows for visualization via Graphviz, scripting DOT diagrams that adhere to color and width rules.

Detailing Reaction Mechanisms

I'm now conducting a thorough search to flesh out the established reaction mechanisms for 4-aminoquinoline synthesis. This includes named reactions like Conrad-Limpach-Knorr and Gould-Jacobs. I'm focusing on finding specific experimental studies that offer quantitative data, such as yields and kinetic details. My goal is to extract detailed experimental protocols and organize this data for clear comparison. I'm concurrently identifying key pathways for visualization in Graphviz.

Protocols & Analytical Methods

Method

Synthesis protocol for 6-Chloroquinolin-4-amine derivatives

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Gathering Experimental Details

I'm now diving into the specifics. I'm actively seeking detailed experimental procedures, focusing on key steps, starting materials, and purification/characterization methods. Simultaneously, I'm researching the applications of 6-Chloroquinolin-4-amine derivatives in drug development to provide context. The gathered quantitative data will be organized into clear tables, and I'm also working on a DOT script for a visual workflow diagram. Detailed protocols will follow, leading to a complete application note.

Crafting Application Notes

I'm currently focused on the user's request for detailed application notes and protocols surrounding 6-Chloro quinolin-4-amine derivative synthesis. This involves gathering data not only on the core chemical reactions but also on the context of their uses and applications. I'm exploring various synthetic strategies and analyzing different optimization methods to create a comprehensive guide.

Developing the Synthesis Guide

I'm now fully immersed in developing the detailed application note. I'm focusing on organizing the user's specific requests: creating comprehensive protocols, presenting quantitative data in tables, and incorporating Graphviz diagrams. I'm prioritizing the synthesis workflow diagram, which will be essential for visualizing the process. I'm ensuring all experimental methodologies are thoroughly documented for a professional audience, meeting the stringent presentation guidelines.

Analyzing Synthetic Routes

I've mapped out the key requirements for the application note: crafting detailed protocols, presenting quantitative data clearly, and integrating Graphviz diagrams. I'm focusing on two primary synthetic strategies: SNAr on a dichloroquinoline precursor and the Gould-Jacobs reaction. I've begun searching for specific examples in literature, concentrating on reported yields, reaction conditions, and purification methodologies to populate the data tables with experimental details. I plan to delve into a representative protocol, breaking it down into materials, equipment, step-by-step procedures, and purification methods.

Outlining the Application Note

I've sketched out the structure of the application note: Introduction, which will highlight the significance of 6-Chloroquinolin-4-amine derivatives in the context of medicinal chemistry. Following this is a detailed overview of the two primary synthetic routes identified. The central part will consist of experimental procedures, complete with the requested data tables and embedded Graphviz diagrams showcasing the synthetic workflow, adhering to the specified design parameters. Finally, there will be a section summarizing potential applications and uses. I'll need to write clear and concise captions for each figure.

Structuring the Synthesis Note

I'm now outlining the application note's sections: Introduction highlighting the importance of 6-Chloroquinolin-4-amine derivatives in drug discovery, a detailed overview of synthetic routes, particularly SNAr and Gould-Jacobs, and comprehensive experimental procedures, with data tables and Graphviz diagrams representing the synthesis workflow, following design specifications. The final section will summarize potential uses and applications. I'm focusing on crafting clear figure captions.

Organizing Synthesis Data

I'm synthesizing the requested application note by analyzing my planned structure and recent data. I'm prioritizing the inclusion of detailed SNAr and Gould-Jacobs route protocols, supported by quantitative tables and illustrative Graphviz diagrams. The note will open with a brief but impactful overview of 6-Chloroquinolin-4-amine derivatives in medicinal chemistry.

Analyzing Synthetic Strategies

I'm now integrating information from my literature searches. Focusing on the Gould-Jacobs and SNAr routes, I'm analyzing specific reaction conditions and yields to populate the quantitative data tables and inform the Graphviz diagram's development. I'm prioritizing the creation of a clear and detailed synthesis workflow. This involves synthesizing data from several sources to create a representative protocol.

Prioritizing Detailed Protocols

I'm now zeroing in on the creation of detailed experimental protocols, particularly for the Gould-Jacobs synthesis, as well as the SNAr step. I've begun to synthesize data from multiple sources to achieve a comprehensive, step-by-step guide with experimental details. I am focusing on generating illustrative data tables and ensuring the Graphviz diagram for the workflow is accurate.

Application

The Versatility of 6-Chloroquinolin-4-amine in Medicinal Chemistry: A Detailed Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloroquinolin-4-amine is a highly versatile building block in medicinal chemistry, serving as a pivotal scaffold for the synthesis of a wide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinolin-4-amine is a highly versatile building block in medicinal chemistry, serving as a pivotal scaffold for the synthesis of a wide array of biologically active compounds. Its rigid quinoline core, substituted with a reactive amino group and an electron-withdrawing chlorine atom, provides an ideal framework for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of 6-chloroquinolin-4-amine, with a focus on its role in the development of antimalarial drugs, kinase inhibitors for cancer therapy, and agents targeting neurodegenerative diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts.

Core Applications in Drug Discovery

The 4-aminoquinoline scaffold is a well-established pharmacophore, with chloroquine being a prominent example of its therapeutic success.[1][2] The structure of 6-chloroquinolin-4-amine allows for modifications at the 4-amino position, which is crucial for modulating the biological activity of its derivatives.[2]

Antimalarial Agents

The 4-aminoquinoline core is central to many antimalarial drugs.[3] Derivatives of 6-chloroquinolin-4-amine have been extensively investigated for their efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[3][4] The side chain attached to the 4-amino group plays a critical role in the antimalarial activity.[2]

Kinase Inhibitors in Oncology

The quinoline structure can mimic the purine ring of ATP, enabling derivatives of 6-chloroquinolin-4-amine to function as competitive inhibitors of various kinases.[5] This has led to the development of potent anticancer agents targeting signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR pathway and receptor-interacting protein kinase 2 (RIPK2).[5][6] The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the inhibitors.[5]

Modulators of Neurodegenerative Disease Pathways

Recent studies have identified 4-amino-7-chloroquinoline derivatives, such as chloroquine and amodiaquine, as potential therapeutic agents for Parkinson's disease.[7] These compounds have been shown to act as agonists of the nuclear receptor NR4A2, a key regulator in the development and function of midbrain dopamine neurons.[7] This discovery opens new avenues for the development of neuroprotective and neurorestorative therapies based on the 6-chloroquinolin-4-amine scaffold.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative compounds derived from 6-chloroquinolin-4-amine and related scaffolds.

Table 1: Antiproliferative Activity of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines [8]

CompoundSubstitution at 7-positionSide Chain at 4-positionCell LineGI₅₀ (μM)
Chloroquine ClN,N-diethyl-pentane-1,4-diamineMDA-MB-468>100
MCF-720.72
Compound 5 ClN,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
Compound 6 FN,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47
Compound 7 CF₃N,N-dimethyl-ethane-1,2-diamineMDA-MB-46812.85
Compound 8 OCH₃N,N-dimethyl-ethane-1,2-diamineMDA-MB-46814.09
Butyl-(7-fluoro-quinolin-4-yl)-amine FButylMCF-7Potent

Table 2: Antimalarial Activity of 4-Amino- and 4-Alkoxy-7-chloroquinolines [4]

CompoundStrainActivity
Compounds 11–15 Dd2 (chloroquine resistant)More potent than chloroquine
Compound 24 Dd2 (chloroquine resistant)More potent than chloroquine

Experimental Protocols

Protocol 1: General Synthesis of N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine Derivatives[8]

This protocol describes the synthesis of 4-aminoquinoline derivatives with variations at the 7-position and a dimethylaminoethyl side chain at the 4-position.

Step 1: Synthesis of 4-chloro-7-substituted-quinolines The starting 4-chloro-7-substituted-quinolines can be synthesized from the corresponding anilines through a series of reactions including cyclization and chlorination.

Step 2: Nucleophilic Substitution

  • A mixture of the appropriate 4-chloro-7-substituted-quinoline (1 equivalent) and N,N-dimethylethylenediamine (2-3 equivalents) is heated in a suitable solvent (e.g., ethanol or isopropanol).

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)[5]

This protocol is used to assess the cytotoxic effects of synthesized compounds against various cancer cell lines.

  • Cell Culture: Culture the desired human cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (and a vehicle control) for a specified period (e.g., 48 hours).[5]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value for each compound.[5]

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 6-Chloroquinolin-4-amine Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and its inhibition by 6-chloroquinolin-4-amine derivatives.

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies cluster_optimization Lead Optimization Start 6-Chloroquinolin-4-amine Synthesis Synthesis of Novel Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Screening Data_Analysis Data Analysis & IC50/GI50 Determination Screening->Data_Analysis MoA Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Data_Analysis->MoA Lead_Opt Lead Optimization MoA->Lead_Opt Lead_Opt->Synthesis SAR

Caption: General experimental workflow for drug discovery using the 6-chloroquinolin-4-amine scaffold.

References

Method

Nucleophilic aromatic substitution reactions for 4-aminoquinolines

Analyzing SNAr Mechanisms I'm currently focused on the initial phase. I'm actively searching for scholarly articles and reviews.

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Author: BenchChem Technical Support Team. Date: December 2025

Analyzing SNAr Mechanisms

I'm currently focused on the initial phase. I'm actively searching for scholarly articles and reviews. My research centers specifically on nucleophilic aromatic substitution (SNAr) reactions. The target molecules are 4-aminoquinolines. I'm using search terms such as "nucleophilic aromatic substitution."

Gathering Experimental Data

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Expanding Data Acquisition

I've started the comprehensive literature search, zeroing in on articles discussing SNAr reactions with 4-aminoquinolines, employing refined search strings. Concurrently, I'm unearthing detailed experimental protocols and quantitative data, paying close attention to yields, conditions, and spectroscopic details. I will then analyze key reaction classes and common nucleophiles, and create tables to compile the data. Finally, I plan to draft Graphviz diagrams outlining reaction mechanisms and workflows.

Application

Application Notes and Protocols for Broth Microdilution MIC Assay in Antibacterial Screening of Quinolones

Audience: Researchers, scientists, and drug development professionals. Introduction The broth microdilution method is a cornerstone technique in clinical microbiology and drug discovery for determining the Minimum Inhibi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The broth microdilution method is a cornerstone technique in clinical microbiology and drug discovery for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible in vitro growth of a microorganism. This quantitative measure is crucial for assessing the potency of new antimicrobial compounds, monitoring the emergence of resistant strains, and guiding therapeutic choices.

Quinolones are a broad-spectrum class of synthetic antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. The broth microdilution assay is the reference method for determining the susceptibility of bacteria to quinolones and is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a detailed protocol for performing the broth microdilution MIC assay for screening quinolone compounds against various bacterial pathogens.

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay for antibacterial screening of quinolones.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform 2-fold Serial Dilutions of Quinolones in 96-well Plate prep_media->serial_dilution prep_quinoline Prepare Quinolone Stock Solutions prep_quinoline->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls incubation Incubate Plates at 35-37°C for 16-20 hours add_inoculum->incubation read_results Read MICs Visually or with a Plate Reader incubation->read_results determine_mic Determine MIC as the Lowest Concentration with No Visible Growth read_results->determine_mic interpret_results Interpret Results Based on CLSI/EUCAST Breakpoints determine_mic->interpret_results

Caption: Workflow of the broth microdilution MIC assay.

Detailed Experimental Protocol

This protocol is based on the guidelines from CLSI and EUCAST for antimicrobial susceptibility testing.

Materials
  • 96-well, sterile, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolone compounds (analytical grade)

  • Appropriate solvents for quinolones (e.g., sterile deionized water, DMSO)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Plate reader (optional, for automated reading)

Preparation of Reagents
  • Quinolone Stock Solutions:

    • Accurately weigh the quinolone powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent depends on the solubility of the specific quinolone.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Prepare working solutions by diluting the stock solution in sterile CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Assay Procedure
  • Plate Preparation:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the highest concentration of the quinolone working solution to the first well of each row designated for that compound.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well of the same row.

    • Mix the contents of the second well by pipetting up and down.

    • Continue this serial dilution process across the plate to the desired final concentration, discarding 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the target bacterial concentration of 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: One well containing 100 µL of CAMHB and 50 µL of the bacterial inoculum (no quinolone).

    • Sterility Control: One well containing 100 µL of sterile CAMHB only (no quinolone, no bacteria).

  • Incubation:

    • Cover the plate with a lid to prevent evaporation and contamination.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

Reading and Interpretation of Results
  • Visual Reading:

    • Examine the plate from the bottom using a reading mirror or by holding it up to a light source.

    • The MIC is the lowest concentration of the quinolone at which there is no visible growth (i.e., the well is clear). A small, distinct button of cells at the bottom of the well is considered growth.

  • Automated Reading:

    • A microplate reader can be used to measure the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

  • Interpretation:

    • The determined MIC values are compared to established breakpoints from CLSI or EUCAST to categorize the bacterial strain as susceptible (S), intermediate (I), or resistant (R) to the tested quinolone.

Data Presentation

The following table provides representative MIC values for common quinolones against quality control (QC) bacterial strains. These values should be within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the experimental results.

QuinoloneBacterial StrainMIC Range (µg/mL)
CiprofloxacinEscherichia coli ATCC 259220.004 - 0.016
Pseudomonas aeruginosa ATCC 278530.25 - 1
Staphylococcus aureus ATCC 292130.12 - 0.5
LevofloxacinEscherichia coli ATCC 259220.008 - 0.03
Pseudomonas aeruginosa ATCC 278530.5 - 2
Staphylococcus aureus ATCC 292130.12 - 0.5
MoxifloxacinEscherichia coli ATCC 259220.008 - 0.03
Staphylococcus aureus ATCC 292130.03 - 0.12
Streptococcus pneumoniae ATCC 496190.06 - 0.25

Quality Control

To ensure the accuracy and reproducibility of the broth microdilution assay, it is essential to include quality control (QC) strains with known MIC values in each run. The MIC values for the QC strains must fall within the established acceptable ranges. Commonly used QC strains include E. coli ATCC 25922, P. aeruginosa ATCC 27853, and S. aureus ATCC 29213.

Troubleshooting

IssuePossible CauseSuggested Solution
No growth in the growth control wellInoculum too low, inactive bacteria, improper incubationVerify inoculum preparation and concentration. Use a fresh bacterial culture. Check incubator temperature.
Growth in the sterility control wellContamination of media or plateUse aseptic techniques. Check the sterility of the media and consumables.
MIC values for QC strains are out of rangeIncorrect inoculum concentration, improper drug dilution, expired reagentsRe-standardize the inoculum. Prepare fresh drug dilutions. Check the expiration dates of all reagents.
Hazy or trailing endpointsDrug is bacteriostatic, not bactericidalRead the MIC at the lowest concentration that causes an 80% reduction in growth compared to the control.
Precipitation of the quinolone compoundPoor solubility of the compound in the assay mediumUse a co-solvent like DMSO (at a final concentration that does not inhibit bacterial growth, typically ≤1%).
Method

Application Notes & Protocols: Recrystallization Techniques for 4-Aminoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for critical drugs like chloroquine and amo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for critical drugs like chloroquine and amodiaquine, which have historically been pivotal in the treatment of malaria.[1][2] The synthesis of novel 4-aminoquinoline derivatives continues to be a major focus in the development of new therapeutic agents for malaria, cancer, and other diseases.[2][3] Achieving high purity of these active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting safety, efficacy, and stability.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4] It leverages differences in solubility to separate the desired compound from impurities. For 4-aminoquinoline derivatives, which are often basic and can be highly polar, selecting the appropriate recrystallization conditions is essential for obtaining materials of high purity and in a specific, stable crystalline form. These application notes provide an overview of the principles, relevant solvent systems, and detailed protocols for the successful recrystallization of 4-aminoquinoline compounds.

Principles of Solvent Selection for 4-Aminoquinolines

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at cooler temperatures.[4][5][6] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Key factors to consider when selecting a solvent for 4-aminoquinoline compounds include:

  • Polarity: The polarity of the solvent should be matched to the polarity of the 4-aminoquinoline derivative. Given the presence of the basic amino group, moderately polar solvents are often a good starting point.

  • Chemical Inertness: The solvent must not react with the compound.[4]

  • Impurity Profile: The solubility of impurities is also a critical consideration. Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).[5][6]

  • Mixed-Solvent Systems: When a single solvent does not provide the ideal solubility profile, a mixed-solvent or anti-solvent system can be employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation.[6][7]

Recrystallization Data for Common 4-Aminoquinolines

The following table summarizes recrystallization conditions reported for prominent 4-aminoquinoline compounds. This data serves as a practical starting point for developing and optimizing purification protocols.

Compound NameFormSolvent SystemKey Parameters & ObservationsOutcome / YieldReference
Chloroquine Free BasePetroleum EtherCrude product is dissolved in hot solvent, followed by cooling in an ice water bath.90.7% molar yield[8]
Chloroquine Phosphate SaltEthanolCrude salt is dissolved in hot ethanol, followed by cooling in an ice water bath.80.3% yield[8]
Chloroquine Phosphate SaltWater / EthanolSalt is dissolved in hot water, followed by dropwise addition of absolute ethanol as an anti-solvent until turbidity appears. The solution is then cooled.High purity (99.5%)[9]
Amodiaquine Free BaseHeptane or HexaneAttempted recrystallization from alkanes afforded the pure product.~65% yield[10]
Amodiaquine Dihydrochloride Dihydrate SaltEthanolCrude product recrystallized from ethanol.90% yield (USP quality)[10]
Amodiaquine Dihydrochloride Dihydrate SaltMethanol, Ethanol, or n-PropanolRecrystallization from these alcohols resulted in conversion to the monohydrate form.Monohydrate form obtained[11][12]

Experimental Workflows & Logical Diagrams

A systematic approach is crucial for successful recrystallization. The following diagrams illustrate a general experimental workflow and a decision-making process for solvent selection.

G cluster_workflow General Recrystallization Workflow A 1. Dissolve Crude Compound in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Filtration to Remove Solids B->C Yes D 3. Cool Solution Slowly (Room Temp, then Ice Bath) B->D No C->D E 4. Isolate Crystals (Vacuum Filtration) D->E F 5. Wash Crystals with Cold Solvent E->F G 6. Dry Crystals (Air or Vacuum Oven) F->G H Purified Product G->H

A general experimental workflow for the recrystallization of 4-aminoquinoline compounds.

G cluster_selection Solvent Selection Strategy Start Start: Small Sample of Crude Compound TestSolvent Test solubility in a single solvent (e.g., Ethanol) Start->TestSolvent SolubleCold Soluble in Cold Solvent? TestSolvent->SolubleCold InsolubleHot Insoluble in Hot Solvent? SolubleCold->InsolubleHot No BadSolvent Reject Solvent, Try Another SolubleCold->BadSolvent Yes GoodSolvent Potential Single Solvent System InsolubleHot->GoodSolvent No MixedSystem Consider Mixed-Solvent (Anti-Solvent) System InsolubleHot->MixedSystem Yes BadSolvent->TestSolvent FindGood Find 'Good' Solvent (dissolves compound) MixedSystem->FindGood FindBad Find Miscible 'Bad' Solvent (compound is insoluble) FindGood->FindBad GoodMixed Potential Mixed Solvent System FindBad->GoodMixed

A logical flowchart for selecting a suitable recrystallization solvent system.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization (e.g., Amodiaquine from Heptane)

This protocol outlines the standard procedure for purifying a compound using a single solvent.

  • Dissolution: Place the crude amodiaquine solid in an Erlenmeyer flask. Add a minimal amount of heptane and a boiling chip or magnetic stir bar. Heat the mixture to boiling with stirring. Continue to add small portions of hot heptane until the solid just dissolves completely.[5][10]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial to prevent the trapping of impurities within the crystal lattice. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[5]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold heptane to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and allow them to air-dry or place them in a vacuum oven at a suitable temperature to remove all traces of the solvent.

Protocol 2: Purification via Salt Formation & Recrystallization (e.g., Chloroquine Phosphate)

This method is particularly useful for basic compounds like 4-aminoquinolines, as the resulting salts often have different (and favorable) crystallization properties compared to the free base.

  • Preparation of Free Base: Ensure the starting material is the purified chloroquine free base, which can be obtained by recrystallizing the crude product from a non-polar solvent like petroleum ether.[8]

  • Salt Formation: Dissolve the purified chloroquine free base (1.0 eq) in a minimal amount of ethanol. While stirring, add phosphoric acid (1.2-1.3 eq) dropwise. The chloroquine phosphate salt will precipitate.[8]

  • Recrystallization of the Salt:

    • Isolate the crude chloroquine phosphate crude product by filtration.

    • Transfer the crude salt to a clean flask and add ethanol (approx. 0.4 mL per gram of salt).[8]

    • Heat the suspension to boiling to dissolve the salt completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to complete the crystallization.

  • Isolation and Drying: Collect the purified chloroquine phosphate crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound; the solution is too supersaturated.Use a lower-boiling point solvent; ensure slow cooling; add a small amount of a "good" solvent to the hot solution before cooling.
Low or No Crystal Formation Too much solvent was used; the compound is too soluble in the cold solvent; rapid cooling.Evaporate some of the solvent and re-cool; use a less polar or different solvent; cool the solution more slowly; scratch the inside of the flask with a glass rod to induce nucleation.[5]
Low Yield of Crystals Significant solubility of the compound in the cold solvent; incomplete precipitation.Cool the solution to a lower temperature (ice bath or refrigerator); minimize the amount of hot solvent used for dissolution.
Impure Product Rapid cooling trapped impurities; insufficient washing of crystals.Ensure the solution cools slowly to room temperature before placing it in an ice bath; wash the filtered crystals thoroughly with a small amount of fresh, cold solvent.

References

Application

Synthesis of antimalarial agents from 4,7-dichloroquinoline

Beginning Synthesis Research I'm currently focused on exploring synthetic routes for antimalarial agents, specifically starting with 4,7-dichloroquinoline. My initial efforts involve identifying protocols and exploring t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Synthesis Research

I'm currently focused on exploring synthetic routes for antimalarial agents, specifically starting with 4,7-dichloroquinoline. My initial efforts involve identifying protocols and exploring the synthesis of key derivatives like chloroquine and hydroxychloroquine.

Refining Synthetic Strategies

I'm now diving deeper into the nuances of synthesizing antimalarials, moving beyond initial route identification. My focus has broadened to include not just chloroquine and hydroxychloroquine, but also amodiaquine and several analogues. I'm actively hunting down detailed experimental procedures, yield data, and spectroscopic characterization for each. Simultaneously, I'm sketching out preliminary Graphviz diagrams to visualize the synthetic workflows and reaction mechanisms comprehensively. The goal is to culminate in a very practical and user-friendly guide.

Detailing Synthetic Pathways

I'm now prioritizing the synthesis of a structured synthesis guide. I'm actively pinpointing several derivatives from 4,7-dichloroquinoline, and searching for practical experimental protocols. I am also searching for the relevant yields, purity, and spectroscopic data. Furthermore, I'll incorporate in-vitro and in-vivo data, to create a detailed synthesis protocol. Graphviz diagrams are planned to illustrate both the general workflow and the specific reaction mechanisms. The application note will be structured for easy use, with tables and diagrams.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Aminoquinoline Derivatives

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in the synthesis of 4-aminoquinoline derivatives. Freque...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in the synthesis of 4-aminoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing 4-aminoquinoline derivatives?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-chloroquinoline with a primary or secondary amine. The electron-withdrawing nature of the quinoline ring system activates the C4 position, making it susceptible to nucleophilic attack.

Q2: What are the critical parameters to optimize in an SNAr synthesis of 4-aminoquinolines?

Key parameters to optimize for improved yields include the choice of solvent, base, reaction temperature, and reaction time. The reactivity of the amine nucleophile is also a crucial factor. For instance, aliphatic amines are generally more reactive than anilines.

Q3: Are there alternative synthetic routes to 4-aminoquinolines if the SNAr reaction fails or gives low yields?

Yes, several alternative methods can be employed:

  • Palladium-catalyzed reactions: These include multicomponent domino reactions and the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones.

  • Copper-catalyzed reactions: Copper catalysts can be utilized in various annulation strategies.

  • Rearrangement reactions: Certain precursor molecules can undergo rearrangement to form the 4-aminoquinoline core.

  • Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which can then be converted to 4-aminoquinolines.

Troubleshooting Guide

Problem: Low Yield in the SNAr Synthesis of 4-Aminoquinolines

Low yields are a common issue in the synthesis of 4-aminoquinoline derivatives via SNAr. The following section provides a systematic approach to troubleshooting this problem.

Potential Cause 1: Suboptimal Reaction Conditions

  • Solvent: The choice of solvent is critical. For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile. Toluene can be a good solvent for certain metal-catalyzed reactions.

  • Base: An inadequate or incorrect base can result in poor yields. For reactions with secondary amines, a base like potassium carbonate is often necessary. Less reactive aryl or heteroarylamines may require a stronger base such as sodium hydroxide. When using primary amines, an external base may not be needed as the amine itself can act as a base.

  • Temperature and Reaction Time: The reaction may not have reached completion due to insufficient heating or time. Conventional heating methods may require temperatures of 120-150°C and reaction times exceeding 24 hours, especially for less reactive substrates. Microwave irradiation can significantly reduce reaction times to 20-30 minutes at temperatures of 140-180°C.

Potential Cause 2: Low Reactivity of Starting Materials

  • Less Reactive Amines: Anilines are generally less reactive than aliphatic amines. To improve yields, consider using higher temperatures or a Brønsted or Lewis acid catalyst. However, be aware that acid catalysts are not suitable for alkylamines as they can be protonated.

Potential Cause 3: Product Precipitation

  • Issue: The desired product may co-precipitate with byproducts, leading to a lower apparent yield after work-up.

  • Solution: In such cases, the precipitate can be collected and purified by methods like continuous solid-liquid extraction in a Soxhlet extractor to separate the product from insoluble tars.

Potential Cause 4: Side Reactions

  • Formation of Bis-quinolines: When using a diamine as the nucleophile, a common side product is the bis-quinoline, where two quinoline moieties attach to the same diamine.

  • Solution: To favor the formation of the mono-substituted product, use a large excess of the diamine.

Problem: Difficulty in Product Purification

Issue: Removal of Excess High-Boiling Point Amine

  • Solution: If the product is basic, it can be protonated with an acid (e.g., HCl) to form a salt, which can then be precipitated and washed with a non-polar solvent to remove the excess amine.

Issue: Separation from Polar Byproducts

  • Solution: If the product and polar byproducts have similar retention factors on silica gel, consider modifying the eluent system by adding a small amount of a more polar solvent like methanol or acetic acid to reduce tailing. Alternatively, using a different stationary phase such as alumina or reverse-phase silica gel, or employing a different purification technique like recrystallization or preparative HPLC can be effective.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the effect of different synthetic methodologies and conditions on the yield of 4-aminoquinoline derivatives, based on literature data.

Synthesis MethodReactantsConditionsYield (%)Reference
SNAr (Conventional) 4,7-dichloroquinoline, various aminesAlcohol or DMF, >120°C, >24hModerate
SNAr (Microwave) 4,7-dichloroquinoline, various aminesDMSO, 140-180°C, 20-30 min80-95
SNAr (Ultrasound) 4,7-dichloroquinoline, various aminesNot specified78-81
Pd-catalyzed N-arylenamines, isocyanidesPd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, Cu(OAc)₂, DCE, 80°C, 16hLow for o-substituted (25-30)
Cu-catalyzed Ynamides, 2-aminobenzonitrilesCuTC, ethyl acetate, molecular sieves, 75°C, 3hGood
Conrad-Limpach Anilines, β-ketoestersHigh temperature (~250°C)Up to 95 (with inert solvent)

Experimental Protocols

General Procedure for SNAr Synthesis of 4-Aminoquinolines (Conventional Heating)
  • In a round-bottom flask, dissolve the 4-chloroquinoline derivative in a suitable solvent (e.g., ethanol, DMF).

  • Add the amine nucleophile (typically in excess) and a base if required (e.g., K₂CO₃ for secondary amines).

  • Heat the reaction mixture to the desired temperature (typically 120-150°C) and stir for the required time (can range from a few hours to over 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate work-up, which may involve extraction with an organic solvent and washing with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Microwave-Assisted SNAr Synthesis
  • In a microwave reaction vial, combine the 4-chloroquinoline derivative, the amine, a suitable solvent (e.g., DMSO), and a base if necessary.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140-180°C for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Proceed with a standard aqueous work-up and extraction.

  • Dry the organic phase, concentrate, and purify the product as described above.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in SNAr Reaction cond Suboptimal Reaction Conditions? start->cond react Low Reactant Reactivity? cond->react No sol_cond Optimize: - Solvent (e.g., DMSO for MW) - Base (e.g., K2CO3, NaOH) - Temperature & Time (e.g., Microwave) cond->sol_cond Yes precip Product Precipitation? react->precip No sol_react For less reactive amines: - Increase temperature - Use acid catalyst (for anilines) react->sol_react Yes side Side Reactions? precip->side No sol_precip - Collect precipitate - Purify via Soxhlet extraction precip->sol_precip Yes sol_side For bis-quinoline formation: - Use large excess of diamine side->sol_side Yes end Improved Yield sol_cond->end sol_react->end sol_precip->end sol_side->end

Caption: Troubleshooting workflow for low yields in SNAr synthesis.

Synthesis_Routes cluster_methods Synthetic Strategies cluster_details Key Features start Synthesis of 4-Aminoquinoline Derivatives snar Nucleophilic Aromatic Substitution (SNAr) start->snar pd_cat Palladium-Catalyzed Reactions start->pd_cat cu_cat Copper-Catalyzed Reactions start->cu_cat rearrange Rearrangement Reactions start->rearrange conrad Conrad-Limpach Synthesis start->conrad snar_details Common, versatile. Can be optimized with microwave or acid catalysts. snar->snar_details pd_details Includes domino reactions and dehydrogenative aromatization. pd_cat->pd_details cu_details Useful for various annulation strategies. cu_cat->cu_details rearrange_details Specific precursors rearrange to form the quinoline core. rearrange->rearrange_details conrad_details Forms 4-hydroxyquinolines from anilines and β-ketoesters. conrad->conrad_details

Caption: Alternative synthetic routes to 4-aminoquinoline derivatives.

Optimization

Identifying and minimizing byproducts in quinoline synthesis

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked question...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of quinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in classical quinoline syntheses, and what byproducts should I look out for?

A1: The most common side reactions are highly dependent on the specific synthetic method employed:

  • Skraup Synthesis: This notoriously exothermic reaction is prone to producing significant amounts of tar and polymeric materials.[1] This is largely due to the harsh acidic and oxidizing conditions which can cause polymerization of the acrolein formed in situ from glycerol.

  • Doebner-von Miller Synthesis: Similar to the Skraup synthesis, this method often yields polymeric tars as the major byproduct.[2] This arises from the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone used as a reactant.[2]

  • Combes Synthesis: The primary challenge in the Combes synthesis is the formation of undesired regioisomers when using unsymmetrical β-diketones.[3][4] The cyclization step can occur on either side of the aniline ring, leading to a mixture of products that can be difficult to separate.

  • Friedländer Synthesis: A common byproduct in the Friedländer synthesis is the result of self-condensation (an aldol reaction) of the ketone reactant, particularly under basic conditions.[5] This can compete with the desired reaction with the 2-aminoaryl aldehyde or ketone.

Q2: How can I effectively identify and characterize the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and characterization of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the components of your reaction mixture, allowing for the quantification of both the desired product and impurities.[6][7] A comparison of retention times with known standards can help in preliminary identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS provides excellent separation and delivers mass spectra for individual components.[8][9][10][11] The fragmentation patterns in the mass spectra serve as a "fingerprint" for identifying unknown compounds by comparing them to spectral libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as 1H, 13C, COSY, and HMBC) are invaluable for the definitive structural elucidation of isolated byproducts.[1][12][13][14] Chemical shifts and coupling constants provide detailed information about the molecular structure.

Q3: Are there general strategies to improve the overall yield and purity of my quinoline synthesis?

A3: Yes, several general principles can be applied across different quinoline synthesis methods to improve outcomes:

  • Purity of Starting Materials: Ensure the use of high-purity reactants and solvents to avoid introducing contaminants that could lead to side reactions.

  • Temperature Control: Careful management of the reaction temperature is critical. Many side reactions are accelerated at higher temperatures.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. In some cases, using milder catalysts can prevent the harsh conditions that lead to byproduct formation.

  • Purification Techniques: Effective purification is essential. Techniques such as column chromatography, recrystallization, and distillation are commonly used to isolate the desired quinoline derivative from byproducts.

Troubleshooting Guides

Skraup Synthesis

Problem: Excessive Tar Formation and Uncontrolled Exothermic Reaction

  • Root Cause: The Skraup synthesis is inherently vigorous due to the dehydration of glycerol to acrolein and subsequent reactions under strongly acidic and oxidizing conditions, leading to polymerization.[1]

  • Troubleshooting Steps:

    • Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction's vigor.[13]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling and stirring to dissipate heat.

    • Ensure Anhydrous Conditions: Use anhydrous glycerol, as the presence of water can decrease the yield.[1]

Doebner-von Miller Synthesis

Problem: Low Yield Due to Significant Polymer Formation

  • Root Cause: The α,β-unsaturated carbonyl compound used in this synthesis is prone to acid-catalyzed self-polymerization, resulting in the formation of intractable tars.[2]

  • Troubleshooting Steps:

    • Implement a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[2]

    • Gradual Addition of Reactants: Slowly adding the carbonyl compound to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl reactant, favoring the desired reaction over polymerization.[2]

    • Optimize Catalyst: Investigate the use of different Brønsted or Lewis acids to find a balance between reaction rate and byproduct formation. Milder Lewis acids may be beneficial.[2][15]

Combes Synthesis

Problem: Formation of a Mixture of Regioisomers

  • Root Cause: When an unsymmetrical β-diketone is used, the acid-catalyzed cyclization can occur at two different positions on the aniline ring, leading to a mixture of quinoline regioisomers.[3][4]

  • Troubleshooting Steps:

    • Modify Substituents: The steric and electronic properties of the substituents on both the aniline and the β-diketone can influence the regioselectivity. For instance, bulky substituents on the aniline may favor cyclization at the less sterically hindered position.[3][4]

    • Alter Reaction Conditions: The choice of acid catalyst and solvent can impact the ratio of regioisomers. Experimenting with different catalysts (e.g., polyphosphoric acid) may improve selectivity.[3]

Friedländer Synthesis

Problem: Formation of Aldol Self-Condensation Byproducts

  • Root Cause: The ketone reactant, especially under basic conditions, can undergo self-condensation, competing with the desired reaction with the 2-aminoaryl aldehyde or ketone.[5]

  • Troubleshooting Steps:

    • Use an Imine Analog: To circumvent the aldol side reaction, an imine analog of the 2-aminoaryl aldehyde or ketone can be used.[5]

    • Employ Milder Reaction Conditions: Using milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[5]

    • Slow Addition of Ketone: The slow addition of the ketone to the reaction mixture can help to minimize its self-condensation.

Quantitative Data on Byproduct Minimization

The following table summarizes the impact of various strategies on the yield of the desired product and the reduction of byproducts. The data is compiled from various sources and is intended to be illustrative. Actual results will vary based on specific substrates and reaction conditions.

Synthesis MethodProblemMinimization StrategyTypical Yield of Desired ProductObservations on Byproduct Reduction
Skraup Tar FormationAddition of Ferrous Sulfate40-60%Smoother reaction, less charring.
Doebner-von Miller PolymerizationBiphasic Solvent System60-80%Significant reduction in tar formation.
Combes Regioisomer MixtureUse of Bulky SubstituentsVariesCan significantly favor one regioisomer.
Friedländer Self-CondensationMilder Catalyst (e.g., Gold)70-95%Reduces the formation of aldol byproducts.

Experimental Protocols

Protocol 1: HPLC Analysis of Quinoline Synthesis Reaction Mixture

This protocol provides a general method for the analysis of a quinoline synthesis reaction mixture using reverse-phase HPLC with UV detection.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[6]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over the run to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detector at a wavelength appropriate for the quinoline derivative (e.g., 225 nm).[2]

    • Injection Volume: 10 µL.[2]

  • Data Analysis:

    • Identify the peak corresponding to the desired product by comparing its retention time to that of a pure standard.

    • Analyze other peaks in the chromatogram to assess the presence of byproducts and unreacted starting materials.

Protocol 2: Optimized Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is designed to minimize the formation of polymeric byproducts.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

    • Heat the mixture to reflux.

  • Reagent Addition:

    • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline solution over a period of 30-60 minutes.[2]

  • Reaction and Work-up:

    • Continue to reflux for an additional 2-3 hours after the addition is complete.

    • Monitor the reaction progress by TLC or HPLC.

    • After cooling, carefully neutralize the reaction mixture with a base (e.g., 10 M NaOH) until alkaline.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by distillation.

Visualizations

Byproduct_Identification_Workflow Start Crude Reaction Mixture TLC_Analysis Initial TLC Analysis Start->TLC_Analysis HPLC_Screening HPLC Screening TLC_Analysis->HPLC_Screening Byproduct_Detected Byproduct(s) Detected? HPLC_Screening->Byproduct_Detected GCMS_Analysis GC-MS Analysis (for volatile components) Isolate_Byproduct Isolate Byproduct(s) (e.g., Column Chromatography) GCMS_Analysis->Isolate_Byproduct Byproduct_Detected->GCMS_Analysis Yes Structure_Determained Structure_Determained Byproduct_Detected->Structure_Determained No NMR_Analysis Structural Elucidation (1D/2D NMR) Isolate_Byproduct->NMR_Analysis Structure_Determined Structure Determined NMR_Analysis->Structure_Determined

Caption: Workflow for the identification and characterization of byproducts.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Byproduct Identify Major Byproduct(s) (HPLC, GC-MS) Start->Identify_Byproduct Is_Tar Is it Tar/Polymer? Identify_Byproduct->Is_Tar Is_Regioisomer Is it a Regioisomer? Is_Tar->Is_Regioisomer No Optimize_Reaction Optimize Reaction Conditions Is_Tar->Optimize_Reaction Yes (Skraup, D-v-M) Is_SelfCondensation Is it a Self-Condensation Product? Is_Regioisomer->Is_SelfCondensation No Modify_Substrates Modify Substrates Is_Regioisomer->Modify_Substrates Yes (Combes) Use_Milder_Conditions Use Milder Conditions or Alternative Reagents Is_SelfCondensation->Use_Milder_Conditions Yes (Friedländer) End Improved Yield and Purity Optimize_Reaction->End Modify_Substrates->End Use_Milder_Conditions->End

Caption: A logical guide to troubleshooting common issues in quinoline synthesis.

References

Troubleshooting

Troubleshooting low yields in palladium-catalyzed quinoline reactions

Investigating Reaction Yields I'm now diving into the literature, aiming to find the key issues plaguing palladium-catalyzed quinoline reactions. My immediate focus is on pinpointing common yield-related problems, effect...

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Author: BenchChem Technical Support Team. Date: December 2025

Investigating Reaction Yields

I'm now diving into the literature, aiming to find the key issues plaguing palladium-catalyzed quinoline reactions. My immediate focus is on pinpointing common yield-related problems, effective optimization methods, and specific experimental procedures to tackle this challenge.

Charting a Course

I've moved from general literature to a structured plan. First, I'm setting up specific Google searches for yield-related issues in palladium-catalyzed quinoline reactions. Then, I'll dissect search results, focusing on catalyst deactivation, ligand effects, solvents, temperature, and substrate problems, along with the all-important yield data and experimental specifics. Next, I'll transform this knowledge into technical support Q&As and clear data tables. Finally, I will write detailed experimental protocols for key techniques, and also create diagrams with DOT.

Mapping Out Solutions

I'm now zeroing in on Google searches to target low yields, emphasizing issues like catalyst deactivation and ligand effects. Following that, I'll translate the gathered details into technical support Q&As and data tables. I'm also preparing detailed protocols and Graphviz diagrams to visualize troubleshooting workflows effectively. The final compilation will be the comprehensive resource for researchers.

Optimization

Work-up procedures for isolating 4-aminoquinoline products

Exploring Synthesis Strategies I am currently immersed in a deep dive into the work-up procedures for isolating 4-aminoquinoline products. My initial focus has been on comprehensive Google searches, specifically targetin...

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Author: BenchChem Technical Support Team. Date: December 2025

Exploring Synthesis Strategies

I am currently immersed in a deep dive into the work-up procedures for isolating 4-aminoquinoline products. My initial focus has been on comprehensive Google searches, specifically targeting keywords like "work-up procedures for isolating 4-aminoquinoline products," "common issues in 4-aminoquinoline synthesis work-up," and "purification of 4-aminoquinolines." The goal is to build a solid foundation of existing literature and identify potential gaps in knowledge.

Investigating Isolation Methods

I am now expanding my search to include "purification of 4-aminoquinoline derivatives" and "troubleshooting 4-aminoquinoline crystallization." Analyzing results for common problems and troubleshooting strategies is underway, with a specific interest in quantitative data regarding yields and purity. The plan is to create a Q&A-style guide for a technical support center, including detailed answers and comparative tables summarizing quantitative data.

Developing Supporting Materials

I am now structuring the data into a technical support document. I'm focusing on creating a Q&A format for troubleshooting and drafting tables to compare quantitative results from diverse isolation methods. I will include detailed experimental protocols, and designing DOT language scripts for clear workflow diagrams, ensuring all components adhere to the specified formatting and color scheme.

Troubleshooting

Scaling up the synthesis of 6-Chloroquinolin-4-amine for library production

Starting Synthesis Routes I'm currently immersed in exploring established and scalable synthesis pathways for 6-Chloroquinolin-4-amine. I'm focusing on reaction parameters, initial compounds, output percentages, and clea...

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Starting Synthesis Routes

I'm currently immersed in exploring established and scalable synthesis pathways for 6-Chloroquinolin-4-amine. I'm focusing on reaction parameters, initial compounds, output percentages, and cleansing approaches to find the most efficient route. I'm trying to identify potential hurdles and optimization points.

Expanding Route Analysis

I'm now delving into common problems associated with these synthesis routes. I'm focusing on low yields, impurities, and tricky purification processes. My search includes troubleshooting strategies and alternative methods to solve them. At the same time, I'm gathering quantitative data on temperature, reaction time, and reagent ratios to make comparative tables. Also, I'm setting up a technical support center with an FAQ and troubleshooting guide, anticipating user questions. Plus, I'll create a DOT script for a workflow diagram.

Initiating Detailed Protocols

I'm now generating detailed step-by-step experimental protocols for the best synthesis method identified. This includes specific instructions for each reaction, work-up, and purification step. I'm also actively populating the comparative tables with the gathered quantitative data, focusing on clear structure and easy comparison.

Considering Synthesis Methods

I've been looking into the various pathways for 4-aminoquinoline synthesis, particularly focusing on established methods like the Skraup and Friedländer reactions. I've also been noting common troubleshooting steps to address yield issues and the pesky tar formation that often crops up. This research has been helpful.

Targeting Specific Derivatives

I'm now focusing on 6-Chloroquinolin-4-amine. The existing data on 4-aminoquinoline synthesis provides a foundation, but it's too broad. I'm prioritizing scalable routes, especially those with quantitative data (yields, temperatures, reagents) to directly inform a comparison. My hunt is now on for specific side products, purification challenges, and detailed, scalable protocols tailored to this molecule's synthesis.

Prioritizing Specific Reactions

I've gathered initial information, identifying methods like Skraup, Friedländer, and Pfitzinger, plus troubleshooting techniques. However, I now need to zero in on 6-Chloroquinolin-4-amine. My search must now prioritize scalable synthesis protocols with concrete data, like yields and reaction conditions, which is crucial for comparison. I'm actively seeking specific side product information, purification hurdles, and detailed procedures for this derivative's synthesis.

Considering Synthetic Pathways

I've been focusing on potential routes for 6-Chloroquinolin-4-amine synthesis, particularly drawn to the Gould-Jacobs reaction. I'm now investigating specific modifications to this approach. I'm exploring yields and potential side reactions.

Developing a Scalable Route

I've been gathering relevant data on synthesizing 6-Chloroquinolin-4-amine, primarily centered around the Gould-Jacobs reaction, and its subsequent steps. My attention is on creating a scalable synthesis. The key information for each step, and particularly the conditions and expected yields, are being extracted. My goal is to compile a complete, step-by-step route incorporating the Gould-Jacobs reaction, and then describe the follow up chlorination and amination reactions.

Organizing Synthesis Data

I'm now fully immersed in compiling the data for a detailed synthesis route. The Gould-Jacobs reaction, with 4-chloroaniline as a starting point, is shaping up to be ideal. I have a good grasp of the reaction steps and conditions, but I'm focusing on creating structured tables of yields, temperatures, and troubleshooting points. My goal is a complete experimental protocol and a Graphviz diagram.

Consolidating & Detailing

My focus has shifted to organizing the accumulated data into a structured format. I'm prioritizing the creation of detailed experimental protocols for each synthesis step, particularly those centered around the Gould-Jacobs reaction. The quantitative data, including yields and temperatures, is now being meticulously extracted and compiled. Furthermore, I'm identifying specific troubleshooting points for each stage of 6-Chloroquinolin-4-amine synthesis, anticipating potential side products and reaction challenges. I'm also working on creating the required Graphviz diagrams.

Optimization

Stability issues and storage conditions for 6-Chloroquinolin-4-amine

Analyzing Stability Data I've initiated a thorough investigation into the stability challenges associated with 6-Chloroquinolin-4-amine. Currently, I am sifting through search results related to its storage, degradation...

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Analyzing Stability Data

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Exploring Degradation Pathways

I'm now diving deep into the degradation mechanisms of 6-Chloroquinolin-4-amine. I'm focusing on identifying common degradation products and exploring quantitative data on how temperature, light, and humidity affect its stability. I'm translating these insights into a troubleshooting workflow that I can script into a Graphviz diagram. My focus is on creating a comprehensive resource.

Consolidating Support Resources

I've been occupied with compiling a comprehensive technical support guide for 6-Chloroquinolin-4-amine. I'm focusing now on building a strong foundation of troubleshooting knowledge. My search is complete, and I've gathered relevant information and a framework for a Q&A section, FAQs, a structured data table, and detailed experimental protocols. The workflow for troubleshooting has been finalized and will be rendered as a Graphviz diagram.

Reference Data & Comparative Studies

Validation

Halogen Wars: A Comparative Look at the Biological Activity of 6-Chloro and 6-Bromo Quinoline Analogs

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a privileged structure in medicinal chemistry. The strategic placement of halogen atoms on this heterocyclic system can sign...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a privileged structure in medicinal chemistry. The strategic placement of halogen atoms on this heterocyclic system can significantly modulate a compound's biological profile. This guide offers a comparative analysis of the biological activities of 6-chloro and 6-bromo quinoline analogs, drawing upon available experimental data to illuminate structure-activity relationships in anticancer and antimicrobial applications.

While direct head-to-head comparative studies of structurally identical 6-chloro and 6-bromo quinoline analogs are not extensively documented in publicly available literature, an analysis of various studies on related derivatives provides valuable insights. The choice between a chloro and a bromo substituent at the 6-position can influence factors such as lipophilicity, electronic properties, and steric bulk, which in turn affect the molecule's interaction with biological targets. This comparison synthesizes data from multiple sources to highlight these differences.

Anticancer Activity: A Tale of Two Halogens

The cytotoxic effects of 6-chloro and 6-bromo quinoline analogs have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a compilation of data for representative compounds against common cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 6-Chloro and 6-Bromo Quinoline Analogs

Compound Class/DerivativeCancer Cell Line6-Chloro Analog IC50 (µM)6-Bromo Analog IC50 (µM)Reference
Quinoline-4-carboxylic acid derivativeHeLaMinimum response (for 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid)Not Available[1]
Quinazoline-4(3H)-one derivativeMCF-7Not Available15.85 ± 3.32 (for a 2-thiol substituted derivative)[2][3]
Quinoline derivativeMGC-803, HCT-116, MCF-7Potent activity reported for various derivativesPotent activity reported for various derivatives[4]
Quinoline derivativeHL-600.59 (for a quinoline-chalcone derivative)Not Available[4]

Note: The data presented is compiled from different studies and the compounds are not always structurally identical beyond the core quinoline structure and the halogen at the 6-position. Direct comparison should be made with caution.

The available data suggests that both 6-chloro and 6-bromo quinoline scaffolds are promising for the development of anticancer agents. [5]The nature of other substituents on the quinoline ring plays a crucial role in determining the overall potency. [1]For instance, certain 6-bromo-quinazoline derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7) cells. [2][3]

Antimicrobial Activity: Halogen Influence on Bacterial Inhibition

In the realm of antimicrobial research, the minimum inhibitory concentration (MIC) is the standard measure of a compound's efficacy. The following table summarizes the antimicrobial activity of various 6-chloro and 6-bromo quinoline analogs against common bacterial strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 6-Chloro and 6-Bromo Quinoline Analogs

Compound Class/DerivativeBacterial Strain6-Chloro Analog MIC (µg/mL)6-Bromo Analog MIC (µg/mL)Reference
Quinoline-2-one derivativeS. aureus (MRSA)0.75Not Available[6]
Indolizinoquinoline-5,12-dione derivativeS. aureus (MRSA)Not Available<0.0078 - 0.063[7][8]
Quinolone derivativeE. coliNot Available2[8]
6-Bromoquinolin-4-ol derivativesE. coli (ESBL) & S. aureus (MRSA)Not ApplicableGood activity reported[9]

Note: The data is collated from various sources, and direct comparisons are limited by structural differences in the reported analogs.

The data indicates that bromo-substituted quinolines, particularly complex derivatives, can exhibit potent activity against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). [7][8]For example, 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have shown very low MIC values against MRSA. [7][8]On the other hand, certain 6-chloro-quinoline-2-one derivatives have also demonstrated strong efficacy against MRSA. [6]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (6-chloro and 6-bromo quinoline analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration. [10]

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic)

  • Negative control (medium with solvent)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for in vitro anticancer screening.

anticancer_screening_workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_viability Viability Assessment cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) compound_prep Compound Preparation (Serial Dilutions) treatment Compound Addition to Cells compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Reagent Addition incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization read_plate Absorbance Reading (Microplate Reader) solubilization->read_plate calc_ic50 IC50 Value Calculation read_plate->calc_ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

References

Comparative

In vitro cytotoxicity comparison of 4-aminoquinoline derivatives on cancer cell lines

Analyzing Cytotoxicity Data I'm currently focused on sifting through research to find studies that compare the cytotoxicity of various 4-amino quinoline derivatives. I'm prioritizing papers with quantitative data, especi...

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Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Cytotoxicity Data

I'm currently focused on sifting through research to find studies that compare the cytotoxicity of various 4-amino quinoline derivatives. I'm prioritizing papers with quantitative data, especially IC50 values. I'm keen to understand the specific methodologies used in each study to ensure comparability. It's a bit time-consuming, but the initial searches are promising.

Mapping Signaling Pathways

Now, I'm shifting gears. I'm actively identifying and mapping the common signaling pathways involved in the cytotoxic effects of these derivatives. I'm aiming to create a synthesized resource. I will detail experimental protocols and visualize workflow and signaling pathways to facilitate comparison across compounds. The goal is a comprehensive resource for experts.

Synthesizing Comparison Guide

My focus has shifted to the practical application of the data. I've begun compiling the gathered information into a structured comparison guide. This involves creating tables to directly compare IC50 values across derivatives and cell lines. I'm also drafting detailed descriptions of the experimental protocols found in the literature. Next, I plan to leverage Graphviz to visually map experimental workflows and key signaling pathways, adhering to my established stylistic parameters. The aim is a user-friendly, comprehensive resource.

Validation

A Comparative Analysis of 6-Chloroquinoline Derivatives and Chloroquine in Antimalarial Efficacy

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine (CQ) historically being a frontline treatment.[1] H...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine (CQ) historically being a frontline treatment.[1] However, the emergence and spread of chloroquine-resistant (CQR) strains of Plasmodium falciparum have severely compromised its efficacy, necessitating the development of new, effective therapeutics.[2][3] This guide provides a comparative analysis of the antimalarial efficacy of 6-chloroquinoline derivatives against the benchmark drug, chloroquine, supported by experimental data from recent studies. These derivatives, through strategic molecular modifications, often aim to overcome the resistance mechanisms that render chloroquine ineffective.

The primary mechanism of action for chloroquine involves accumulating in the parasite's acidic food vacuole and inhibiting the biocrystallization of heme into hemozoin.[1] This leads to a buildup of toxic free heme, ultimately killing the parasite.[4] Resistance is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the vacuole.[4] Many new derivatives are designed to evade this resistance mechanism.

Quantitative Comparison of Antiplasmodial Activity

The in vitro efficacy of antimalarial compounds is commonly measured by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), representing the drug concentration required to inhibit parasite growth by 50%. The data below, compiled from various studies, compares the activity of several 6-chloroquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. A lower value indicates higher potency.

Compound/Derivative ClassP. falciparum StrainIC₅₀/EC₅₀ (nM)Comparative Efficacy Notes
Chloroquine (Reference) 3D7 (CQS)9.8 - 20Baseline for sensitive strains.[5][6][7]
K1 (CQR)>110Shows high resistance.[5][8][9]
Dd2 (CQR)>172Shows high resistance.[4][10]
W-2 (CQR)>285Shows high resistance.[2][8]
2-Arylvinylquinolines Chlorine at the C6 position is superior to hydrogen, methoxy, or fluorine for potency.[10]
Compound 24Dd2 (CQR)10.9 ± 1.9Significantly more potent than CQ against the resistant strain.[10]
Compound 29Dd2 (CQR)4.8 ± 2.0~14-fold more potent than a precursor compound (UCF501).[10]
Compound 31Dd2 (CQR)5.9 ± 1.4Highly potent against the resistant strain.[10]
4-Aminoquinoline Analogs Modifications to the side chain can restore activity against CQR strains.[3][5]
DAQ3D7 (CQS)46 ± 4Comparable activity to Chloroquine.[5]
DAQK1 (CQR)405 ± 32Retains significant activity against the resistant strain, unlike Chloroquine.[5]
CEQ3D7 (CQS)102 ± 13Active against sensitive strain.[5]
CEQK1 (CQR)305 ± 21Active against resistant strain.[5]
Cytisine-CQ Analogues Eleven compounds were found to be 2.7- to 13.4-fold more potent than CQ against the W-2 strain.[2]
Ureido-type (UT) harmiquine 12 CQS Strain60 ± 10Potent activity against sensitive strain.[11]
CQR Strain190 ± 20Retains potent activity against resistant strain with high selectivity (SI = 92).[11]

Experimental Methodologies

The evaluation of novel antimalarial compounds follows a standardized screening process to determine their efficacy and selectivity.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This is a widely used method to determine the IC₅₀ values of compounds against P. falciparum cultures.

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., 3D7 for CQS, K1 or Dd2 for CQR) are maintained in continuous culture with human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.[12][13]

  • Assay Protocol:

    • Asynchronous parasite cultures are synchronized (e.g., using sorbitol) to the ring stage.

    • Erythrocytes infected with the parasites are plated in 96-well plates.

    • The test compounds are serially diluted and added to the wells. Chloroquine and drug-free wells serve as positive and negative controls, respectively.

    • The plates are incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂).[13]

    • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added. This dye intercalates with parasitic DNA.[7]

    • Fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[7]

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.[7]

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity to mammalian cells is evaluated.

  • Cell Culture: Human cell lines (e.g., HepG2, HMEC-1) are cultured under standard conditions.[2]

  • Assay Protocol: Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period.

  • Viability Measurement: Cell viability is typically measured using assays like the MTT or resazurin reduction assay.

  • Data Analysis: The half-maximal cytotoxic concentration (CC₅₀) is calculated. The Selectivity Index (SI), a measure of the compound's specificity for the parasite, is determined by the ratio SI = CC₅₀ / IC₅₀. A higher SI value is desirable.[7][11]

In Vivo Efficacy Assessment (Mouse Model)

Promising compounds from in vitro studies are advanced to in vivo testing, often using mouse models of malaria.

  • Model: BALB/c or C57BL/6 mice are infected with a rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.[5][14][15]

  • Assay Protocol (4-Day Suppressive Test):

    • Mice are inoculated with parasitized red blood cells.

    • Treatment with the test compound (administered orally or intraperitoneally) begins a few hours after infection and continues daily for four consecutive days.

    • A control group receives the vehicle or chloroquine.

    • On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitemia.

  • Data Analysis: The average parasitemia in the treated groups is compared to the untreated control group to calculate the percentage of parasite growth inhibition.[16] Animal survival rates are also monitored over a longer period.[5][14]

Visualizations: Workflows and Mechanisms

Diagrams help to visualize the complex processes in drug discovery and the proposed mechanisms of action.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation synthesis Synthesis of 6-Chloroquinoline Derivatives cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) synthesis->cytotoxicity cqs_assay Antiplasmodial Assay (CQS Strain, e.g., 3D7) cytotoxicity->cqs_assay cqr_assay Antiplasmodial Assay (CQR Strain, e.g., Dd2, K1) cqs_assay->cqr_assay lead_select Lead Selection (High Potency & Selectivity) cqr_assay->lead_select Promising Candidates mouse_model Mouse Model Infection (P. berghei) lead_select->mouse_model suppressive_test 4-Day Suppressive Test mouse_model->suppressive_test efficacy Determine In Vivo Efficacy (% Parasitemia Reduction) suppressive_test->efficacy final final efficacy->final Preclinical Candidate

Caption: Antimalarial drug discovery workflow for 6-chloroquinoline derivatives.

Caption: Mechanism of action for quinoline-based antimalarials.

References

Comparative

Molecular docking studies of 4-aminoquinoline derivatives with biological targets

Starting Research Now I've initiated a thorough Google search to identify relevant, up-to-date molecular docking studies involving 4-aminoquinoline derivatives. My focus is on those studies that offer comparative data an...

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Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Now

I've initiated a thorough Google search to identify relevant, up-to-date molecular docking studies involving 4-aminoquinoline derivatives. My focus is on those studies that offer comparative data and clear experimental methodologies.

Initiating Target Analysis

I'm now diving into the specifics. I'm aiming to pinpoint at least three distinct biological targets that have been studied alongside 4-aminoquinoline derivatives. Simultaneously, I'll extract detailed docking protocols and look for reported signaling pathways within the research, gathering quantitative data for tables.

Gathering Comparative Data

My research has expanded significantly. I'm focusing intently on studies providing comparative data, specifically docking scores and binding energies. I've located several publications detailing various 4-aminoquinoline derivatives' interactions. I'm now extracting detailed molecular docking protocols, aiming to consolidate the data into structured tables. I'm also identifying related signaling pathways for integration into a future visual guide.

Validation

A Comparative Analysis of a Novel Quinoline-Based BTK Degrader Versus Ibrutinib

For Immediate Release In the rapidly evolving landscape of kinase inhibitor development, the quest for enhanced selectivity remains a paramount objective to improve therapeutic indices and minimize off-target effects. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of kinase inhibitor development, the quest for enhanced selectivity remains a paramount objective to improve therapeutic indices and minimize off-target effects. This guide presents a comparative analysis of the kinase selectivity profile of a novel quinoline-based Bruton's Tyrosine Kinase (BTK) degrader against the first-in-class BTK inhibitor, ibrutinib. The data herein is compiled from publicly available research, offering researchers, scientists, and drug development professionals a detailed comparison to inform future discovery efforts.

The novel compound, a proteolysis-targeting chimera (PROTAC) built upon a quinoline scaffold, represents a modern approach to kinase inhibition by inducing the degradation of BTK rather than simply blocking its enzymatic activity. This guide will delve into its selectivity across the kinome in comparison to ibrutinib, a well-established covalent inhibitor.

Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is critical to its safety and efficacy profile. Off-target inhibition can lead to undesirable side effects. The fol[1]lowing tables summarize the biochemical potency and kinase selectivity of the novel quinoline-based BTK degrader and ibrutinib.

Table 1: Comparative Potency against BTK

CompoundTypeMechanism of ActionIC₅₀ (BTK)
Novel Quinoline-Based Degrader PROTAC DegraderInduces BTK ubiquitination and proteasomal degradation.~1.5 nM
Ibrutinib Covalent InhibitorForms a covalent bond with Cys481 in the BTK active site.~0.5 [2]nM

IC₅[3]₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays. Lower values indicate higher potency.

Table 2: Kinase Selectivity Profile

The following data represents the percentage of inhibition of a panel of kinases at a 1 µM concentration of each compound. This provides a snapshot of the off-target activity.

Kinase TargetNovel Quinoline-Based Degrader (% Inhibition @ 1µM)Ibrutinib (% Inhibition @ 1µM)
BTK >99%>99%
TEC ~98%>99%
ITK ~45%>99%
BMX ~90%>99%
BLK ~95%>99%
EGFR <10%~80%
JAK3 <5%~60%
LCK ~30%~90%
FGR ~60%>95%
ERBB2 (HER2) <5%~75%
ERBB4 (HER4) <10%~90%

Data for the novel degrader is based on findings reported in "Discovery of a Novel Quinoline-Based Degrader of Bruton’s Tyrosine Kinase" (J. Med. Chem. 2023). Data for ibrutinib is compiled from multiple public sources for illustrative comparison. The spe[1][4]cific kinase panel and assay conditions may vary between studies.

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is crucial to visualize the signaling pathway in which BTK plays a key role, as well as the experimental workflow used to determine kinase selectivity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP2 PIP2 LYN_SYK->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB PKC->NFkB Gene Gene Transcription (Proliferation, Survival) NFkB->Gene Inhibitor Novel Degrader & Ibrutinib Inhibitor->BTK

BTK signaling pathway and points of inhibition.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compounds (e.g., Novel Degrader, Ibrutinib) Incubation 3. Incubate kinase, ATP, and test compound in assay buffer Compound_Prep->Incubation Kinase_Panel 2. Prepare panel of purified recombinant kinases Kinase_Panel->Incubation Detection 4. Add detection reagent to quantify kinase activity (e.g., ADP-Glo, LanthaScreen) Incubation->Detection Measurement 5. Measure signal (Luminescence/Fluorescence) Detection->Measurement IC50_Calc 6. Plot dose-response curves to determine IC₅₀ values Measurement->IC50_Calc Selectivity 7. Compare IC₅₀ values or % inhibition across the kinase panel to determine selectivity IC50_Calc->Selectivity

Generalized workflow for in vitro kinase selectivity profiling.

Experimental Protocols

The determination of a compound's kinase selectivity profile is a crucial step in preclinical drug development. Below is a detailed methodology representative of a common in vitro kinase assay used for this purpose.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Purified recombinant kinases

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Kₘ for each kinase)

  • Substrate (specific for each kinase)

  • Test compounds (Novel Quinoline-Based Degrader, Ibrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well assay plates (e.g., 384-well white plates)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase solution (containing the specific kinase and substrate in kinase buffer) to each well of the assay plate.

    • Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified period (e.g., 60 minutes). The incubation time may vary depending on the kinase.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound against each kinase.

Conclusion

This comparative guide provides a snapshot of the kinase selectivity profile of a novel quinoline-based BTK degrader versus the established inhibitor, ibrutinib. The data suggests that the novel degrader maintains high potency against BTK while potentially offering an improved selectivity profile, particularly with reduced inhibition of kinases such as EGFR and ERBB family members. This enhanced selectivity is a key objective in the development of next-generation kinase modulators and may translate to an improved safety profile in clinical applications. The methodologies outlined provide a framework for the standardized evaluation of kinase inhibitor selectivity.

References

Comparative

Validation of compound structure using 2D NMR techniques (HSQC, HMBC)

Exploring Validation Methods I've initiated the information gathering process by delving into the depths of Google. My initial focus centers on validating compound structures through 2D NMR, specifically HSQC and HMBC te...

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Author: BenchChem Technical Support Team. Date: December 2025

Exploring Validation Methods

I've initiated the information gathering process by delving into the depths of Google. My initial focus centers on validating compound structures through 2D NMR, specifically HSQC and HMBC techniques. The search is underway and I'm sifting through information.

Deep Dive into Protocols

I'm now deeply immersed in the nuances of HSQC and HMBC protocols. My Google search has yielded promising results. I'm focusing on extracting practical information to inform the structured comparison. This includes acquisition times, sensitivity, and resolution. Simultaneously, I'm constructing a Graphviz diagram to visualize the validation workflow.

Constructing a Comparison Guide

The information gathering phase is now complete. I've compiled my findings into a structured comparison. This includes detailed experimental protocols for HSQC and HMBC, alongside a comprehensive data table. The Graphviz diagram visualizing the workflow is also nearing completion. I'm focusing on synthesizing the gathered information. My work now centers on review and refinement to ensure the guide meets all requirements.

Validation

A Comparative Analysis of the Physicochemical Properties of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals The introduction of halogen atoms into the quinoline scaffold profoundly influences its physicochemical properties, which in turn dictates its pharmacokinet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the quinoline scaffold profoundly influences its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of key physicochemical parameters—pKa, lipophilicity (logP), aqueous solubility, and melting point—for a range of mono-halogenated quinolines. The data presented herein, summarized from various sources, is intended to aid researchers in the rational design and development of novel quinoline-based therapeutic agents.

Comparative Physicochemical Data of Mono-Halogenated Quinolines

CompoundpKalogPAqueous SolubilityMelting Point (°C)
Fluoroquinolines
2-FluoroquinolineN/AN/AN/AN/A
4-FluoroquinolineN/AN/AN/AN/A
6-FluoroquinolineN/AN/AN/AN/A
8-FluoroquinolineN/AN/AN/AN/A
Chloroquinolines
2-Chloroquinoline0.41 (Predicted) [1]2.7N/A38 [2]
4-ChloroquinolineN/A2.888 (Calculated) [3]Insoluble in water28-31 [4]
6-Chloroquinoline4.18 (Predicted) [5][6]2.7Insoluble in water [5][6]41-43 [6]
8-ChloroquinolineN/A2.44 [7]N/A-20 [7][8][9]
Bromoquinolines
2-Bromoquinoline0.58 (Predicted) [10][11]2.8Soluble in Methanol [10][11]44-48 [11]
4-BromoquinolineN/AN/AN/A29-34 [12][13]
6-Bromoquinoline4.18 (Predicted) [14]2.9973Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate and THF [14][15][16][17]19 [14][15][17]
8-BromoquinolineN/AN/AN/A58-59 [18]
Iodoquinolines
2-IodoquinolineN/AN/AN/AN/A
4-IodoquinolineN/AN/AN/AN/A
6-IodoquinolineN/A2.9Soluble in Methanol [19]87-91 [19]
8-IodoquinolineN/AN/AN/A36 [20]

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the halogenated quinoline of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for sparingly soluble compounds.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Titration Procedure:

    • Place a known volume of the halogenated quinoline solution into a thermostatted titration vessel.

    • Add the background electrolyte solution.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Titrate the solution with the standardized strong base (for acidic quinolines) or strong acid (for basic quinolines) by adding small, precise increments of the titrant.

    • Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

Determination of logP by the Shake-Flask Method (OECD 107)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and in vivo distribution. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

  • Sample Preparation:

    • Prepare a stock solution of the halogenated quinoline in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a glass vessel with a screw cap.

    • The volume ratio of the two phases should be adjusted based on the expected logP value.

    • Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow for equilibration (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the halogenated quinoline in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects the absorption and bioavailability of a drug candidate. The shake-flask method is a common and reliable technique for determining thermodynamic solubility.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid halogenated quinoline to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • Equilibration:

    • Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and the solution.

  • Phase Separation:

    • Allow the suspension to settle. For fine particles, centrifugation or filtration may be necessary to separate the solid from the saturated solution.

  • Concentration Analysis:

    • Carefully withdraw a clear aliquot of the supernatant.

    • Determine the concentration of the dissolved halogenated quinoline in the aliquot using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation of Solubility:

    • The aqueous solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

Determination of Melting Point

The melting point is a basic physical property that provides information about the purity and crystalline nature of a compound.

Methodology:

  • Sample Preparation:

    • Ensure the halogenated quinoline sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube, typically to a height of 2-3 mm.

  • Apparatus Setup:

    • Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Workflow for Comparative Physicochemical Analysis

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of the physicochemical properties of halogenated quinolines.

G cluster_prep Preparation & Synthesis cluster_analysis Physicochemical Property Analysis cluster_data Data Compilation & Comparison cluster_output Output & Application synthesis Synthesis of Halogenated Quinoline Analogues purification Purification & Characterization (NMR, MS, etc.) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka logp logP Determination (Shake-Flask Method) purification->logp solubility Aqueous Solubility (Shake-Flask Method) purification->solubility mp Melting Point Determination purification->mp compile Data Compilation in Comparative Table pka->compile logp->compile solubility->compile mp->compile analysis Structure-Property Relationship Analysis compile->analysis report Comparative Analysis Report analysis->report drug_dev Informing Drug Development & Lead Optimization report->drug_dev

Caption: Workflow for the comparative analysis of halogenated quinolines.

References

Comparative

Comparison of synthetic routes for 4-aminoquinoline scaffolds

Analyzing Synthesis Routes My initial focus will be on comprehensively researching common synthetic routes for 4-amino quinoline scaffolds. I'll prioritize established methods such as the Combes, Conrad-Limpach-Knorr, an...

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Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Synthesis Routes

My initial focus will be on comprehensively researching common synthetic routes for 4-amino quinoline scaffolds. I'll prioritize established methods such as the Combes, Conrad-Limpach-Knorr, and Friedländer reactions to start.

Exploring Recent Literature

Now, I'm delving deeper into the literature, aiming to find specific examples and experimental data for each route, scrutinizing conditions, yields, and substrate scopes. Simultaneously, I am pulling together detailed experimental protocols to allow a head-to-head comparison of methods. The quantitative data is being structured into tables to allow yield, time, and temperature comparisons. Next, I plan to translate the key chemical transformations into useful Graphviz diagrams and workflow comparisons.

Identifying New Approaches

I'm now expanding my search to include metal-catalyzed cross-coupling reactions. I'll need to examine detailed examples to understand their potential in this synthesis. After that, I will work on comparing the workflows.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloroquinolin-4-amine

Starting Safety Research I've initiated a thorough search for crucial safety data concerning 6-Chloroquinolin-4-amine. I'm prioritizing the collection of Safety Data Sheets (SDS), handling protocols, and tailored Persona...

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Author: BenchChem Technical Support Team. Date: December 2025

Starting Safety Research

I've initiated a thorough search for crucial safety data concerning 6-Chloroquinolin-4-amine. I'm prioritizing the collection of Safety Data Sheets (SDS), handling protocols, and tailored Personal Protective Equipment (PPE) recommendations. This information will form the bedrock of my assessment of this compound's safe use.

Developing Comprehensive Protocols

I'm now focused on extracting quantitative data, like exposure limits and glove breakthrough times, from the safety information I've found. Procedural details for PPE use are also being collected. The plan is to create a clear table of this data, then develop a detailed protocol for safe handling and disposal, including PPE procedures. I'm also designing a Graphviz diagram for PPE workflow that is in adherence with required color and contrast rules. The final step is compilation.

Compiling Data & Plans

I'm now diving into the detailed work. My focus is on the Google search results for all the relevant safety and procedural information. After the search, I'll extract all the crucial quantitative safety data from the documents I've collected, like the exposure limits and glove breakthrough times, as well as the PPE procedures. I will create a data table, draft the handling protocol, and design the Graphviz diagram that illustrates PPE usage. Once all these tasks are finished, I'll compile everything.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinolin-4-amine
Reactant of Route 2
6-Chloroquinolin-4-amine
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